molecular formula C25H37N3O3 B6119538 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B6119538
M. Wt: 427.6 g/mol
InChI Key: APUXZEDZIWZNMI-UHFFFAOYSA-N
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Description

1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the 2,4-dimethylbenzoyl group and the oxolan-2-ylmethyl group. The reaction conditions often involve the use of reagents such as sodium hydride, acetic anhydride, and various solvents like dichloromethane and ethanol. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound .

Comparison with Similar Compounds

1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • 1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

These compounds share a similar piperidine core structure but differ in their substituents, which can lead to variations in their biological activities and pharmacological properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

1-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O3/c1-18-5-6-23(19(2)16-18)25(30)28-13-9-21(10-14-28)27-11-7-20(8-12-27)24(29)26-17-22-4-3-15-31-22/h5-6,16,20-22H,3-4,7-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUXZEDZIWZNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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